tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate typically involves several steps:
Formation of the Oxadiazole Ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Oxolane Ring: The oxolane (tetrahydrofuran) ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an oxolane moiety.
Pyrrolidine Ring Formation: The pyrrolidine ring is typically synthesized through a cyclization reaction involving an amino acid derivative.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, usually achieved through esterification with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole and oxolane rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Lactones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological molecules, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-thiadiazol-3-yl]pyrrolidine-1-carboxylate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
tert-Butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate: Similar structure but with a triazole ring.
Uniqueness
The presence of the oxadiazole ring in tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs with different heterocyclic rings.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for numerous applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)21-14(19)18-8-4-6-10(18)12-16-13(22-17-12)11-7-5-9-20-11/h10-11H,4-9H2,1-3H3/t10-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYDCHDEDMYMC-VUWPPUDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NOC(=N2)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NOC(=N2)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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